2-Iodo-N-methylbenzamide
Overview
Description
2-Iodo-N-methylbenzamide is a chemical compound with the CAS Number: 58084-22-3 . It has a molecular weight of 261.06 and its IUPAC name is 2-iodo-N-methylbenzamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Iodo-N-methylbenzamide is 1S/C8H8INO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) . This indicates that the compound consists of carbon ©, hydrogen (H), iodine (I), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
2-Iodo-N-methylbenzamide is a solid compound . It has a molecular weight of 261.06 . The compound should be stored at a temperature of 4°C and protected from light .Scientific Research Applications
Nuclear Medicine and Dopamine Receptor Imaging
One of the prominent applications of 2-Iodo-N-methylbenzamide derivatives is in nuclear medicine, particularly in imaging dopamine D2 receptors in the central nervous system. Studies have demonstrated the use of benzamide derivatives, such as 3-Iodo-6-methoxybenzamide (IBZM), for investigating CNS D2 dopamine receptors in humans. These compounds show high affinity for these receptors and are useful as nuclear medicine imaging agents. For example, one study used 3-Iodo-6-methoxybenzamide (123I-IBZM) with SME 810 brain tomography to study subjects, including schizophrenics and a DAT patient, highlighting its potential in psychiatric and neurological research (Costa et al., 2004).
Breast Cancer Imaging
Benzamide derivatives are also investigated for their potential in imaging primary breast tumors. Studies involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have demonstrated its ability to visualize primary breast tumors, exploiting its binding to sigma receptors overexpressed in breast cancer cells. This highlights its potential application in the noninvasive assessment of breast tumors (Caveliers et al., 2002).
Structural and Electronic Studies
The structural and electronic properties of benzamide derivatives, including those similar to 2-Iodo-N-methylbenzamide, have been extensively studied. For example, research on 2-hydroxy-N-methylbenzamide, an analogue of commercial analgesic and antipyretic medicines, has employed density functional theory-based methods to understand its molecular properties, such as intramolecular hydrogen bonds. These studies are vital for understanding the behavior of these compounds at a molecular level and their potential applications in medicinal chemistry (Jezierska et al., 2009).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of benzamide derivatives, including those related to 2-Iodo-N-methylbenzamide, are crucial for their application in various fields of chemistry and pharmacology. Studies have explored various methods, such as catalytic aminocarbonylation and oxidative coupling, to synthesize benzamide analogues. These synthetic methods are essential for the development of new pharmaceuticals and materials (Gogoi et al., 2014).
properties
IUPAC Name |
2-iodo-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYFJIGUQHFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346864 | |
Record name | 2-Iodo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-N-methylbenzamide | |
CAS RN |
58084-22-3 | |
Record name | 2-Iodo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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